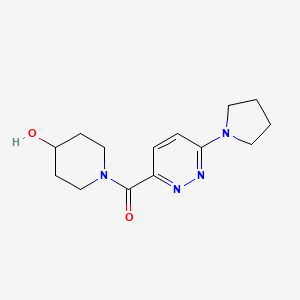

(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

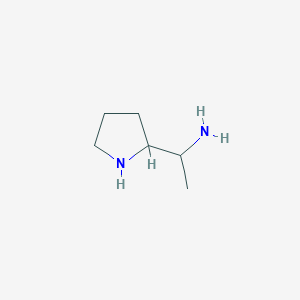

The synthesis of compounds similar to “(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of compounds similar to “this compound” often involve cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C14H20N4O2, and its molecular weight is 276.34.Scientific Research Applications

Structural Chemistry and Synthesis

The crystal structures of various compounds related to (4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone have been reported, demonstrating diverse molecular conformations and intermolecular hydrogen bonding patterns. For instance, studies on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles show different protonation sites and hydrogen bonding networks, indicating the structural versatility of compounds within this chemical family (Böck et al., 2021). Another study on the crystal structure of a related adduct highlights the importance of intermolecular O—H⋯O hydrogen bonds in forming structural chains (Revathi et al., 2015).

Synthetic Applications

Research on the indirect electrochemical oxidation of piperidin-4-ones, mediated by a sodium halide-base system, presents a novel method for synthesizing α-hydroxyketals, showcasing the utility of similar compounds in synthetic organic chemistry (Elinson et al., 2006). Another significant contribution is the development of novel synthesis routes for pyridazine derivatives, illustrating the compound's applicability in creating complex organic molecules (Nakagome et al., 1966).

Potential Biological Activities

Several studies have explored the potential biological activities of compounds structurally related to this compound. For instance, research on organotin(IV) complexes with semicarbazone and thiosemicarbazones derived from similar compounds has shown promising antibacterial activities, suggesting potential pharmaceutical applications (Singh et al., 2016).

Mechanism of Action

While the specific mechanism of action for “(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” is not mentioned in the search results, it is described as a potent and highly selective antiviral drug.

Future Directions

The future directions for compounds like “(4-Hydroxypiperidin-1-yl)(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone” could involve further development and evaluation of their biological activity. For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

properties

IUPAC Name |

(4-hydroxypiperidin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c19-11-5-9-18(10-6-11)14(20)12-3-4-13(16-15-12)17-7-1-2-8-17/h3-4,11,19H,1-2,5-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHRGYCIPJFCEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~3~-cyclopropyl-6-{3-[(2-hydroxy-5-methylbenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B2416950.png)

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2416953.png)

![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)

![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)

![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2416965.png)

![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)